

Application Notes: Immunohistochemical Detection of Phospho-Histone H3 (Ser10) in Rat Brain Tissue

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Compound of Interest

Compound Name: *Peptide histidine isoleucine*

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Introduction

Phospho-Histone H3 (pHH3) is a critical marker for identifying cells undergoing mitosis.^[1] Histone H3, a core component of the nucleosome, undergoes various post-translational modifications that influence chromatin structure and gene expression.^{[2][3]} The phosphorylation of Histone H3 at Serine 10 (Ser10) is tightly correlated with chromosome condensation during the G2/M phase of the cell cycle, making it an invaluable tool for assessing cell proliferation.^{[1][4]} In neurobiology and drug development, analyzing the distribution and quantity of pHH3-positive cells in rat brain tissue can provide crucial insights into processes such as adult neurogenesis, tumor grading, and the cellular response to various stimuli or therapeutic agents.^{[5][6]}

This document provides a detailed protocol for the immunohistochemical (IHC) staining of pHH3 (Ser10) in formalin-fixed, paraffin-embedded (FFPE) rat brain tissue. The protocol outlines all steps from tissue preparation to visualization and includes recommendations for antibody selection, antigen retrieval, and signal detection.

Experimental Protocols

This protocol is designed for the chromogenic detection of Phospho-Histone H3 (Ser10) in FFPE rat brain sections using a horseradish peroxidase (HRP)-based system.

I. Required Materials

Reagents and Buffers:

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized Water
- Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
- Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 10% Normal Goat Serum with 1% BSA in TBS)[\[7\]](#)
- Primary Antibody: Rabbit Polyclonal anti-Phospho-Histone H3 (Ser10)
- Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin Counterstain
- Mounting Medium (permanent)

Equipment:

- Microtome
- Microscope slides (pre-coated/adhesive)
- Coplin jars or staining dishes
- Water bath, pressure cooker, or microwave for antigen retrieval
- Humidified incubation chamber[\[7\]](#)

- Light microscope

II. Step-by-Step Staining Procedure

A. Deparaffinization and Rehydration

- Place slides in Xylene: 2 changes, 5 minutes each.
- Transfer slides to 100% Ethanol: 2 changes, 3 minutes each.
- Transfer slides to 95% Ethanol: 1 change, 3 minutes.
- Transfer slides to 70% Ethanol: 1 change, 3 minutes.
- Rinse slides thoroughly in deionized water.

B. Antigen Retrieval

This is a critical step for unmasking the epitope in FFPE tissue.[\[8\]](#)

- Pre-heat the Antigen Retrieval Buffer (Tris-EDTA, pH 9.0) to 95-100°C in a water bath, pressure cooker, or microwave.[\[8\]](#)[\[9\]](#)
- Immerse the slides in the pre-heated buffer and incubate for 10-30 minutes.[\[8\]](#)
- Remove the container from the heat source and allow the slides to cool to room temperature (approx. 30-60 minutes).[\[10\]](#)[\[11\]](#)
- Rinse slides with TBS or PBS for 3 changes, 5 minutes each.[\[11\]](#)

C. Peroxidase and Protein Blocking

- Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[\[1\]](#)[\[12\]](#)
- Rinse slides with TBS for 3 changes, 5 minutes each.
- Apply Protein Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in TBS) and incubate for at least 1 hour at room temperature in a humidified chamber.[\[7\]](#)[\[13\]](#) This step minimizes non-specific antibody binding.[\[12\]](#)

D. Antibody Incubation

- Drain the blocking solution from the slides without rinsing.
- Apply the primary antibody against Phospho-Histone H3 (Ser10), diluted in TBS with 1% BSA, to the sections.
- Incubate overnight at 4°C in a humidified chamber.[7]

E. Detection

- The next day, allow slides to come to room temperature.
- Rinse slides with TBS for 3 changes, 15 minutes each.[7]
- Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
- Incubate for 1-2 hours at room temperature in a humidified chamber.[7]
- Rinse slides with TBS for 3 changes, 15 minutes each.[7]

F. Visualization and Counterstaining

- Prepare the DAB substrate solution according to the manufacturer's kit instructions.
- Apply the DAB solution to the sections and incubate for 5-7 minutes, or until a brown precipitate is visible under the microscope.[1]
- Immediately stop the reaction by rinsing the slides in running deionized water.
- Counterstain the sections with Hematoxylin for 1-2 minutes to visualize cell nuclei.[1]
- "Blue" the hematoxylin by rinsing in a gentle stream of tap water or using a bluing solution.[1]

G. Dehydration and Mounting

- Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 minutes each).

- Clear the sections in Xylene (2 changes, 3 minutes each).
- Apply a drop of permanent mounting medium and coverslip the slides.
- Allow the slides to dry before microscopic examination.

Data Presentation

Quantitative parameters for the protocol are summarized in the tables below for easy reference.

Table 1: Reagent and Buffer Compositions

Reagent/Buffer	Component	Concentration/pH
Antigen Retrieval Buffer	Tris-Base, EDTA	10 mM Tris, 1 mM EDTA, pH 9.0[9][11]
Wash Buffer	Tris-Buffered Saline (TBS)	50 mM Tris, 150 mM NaCl, pH 7.2-7.6[1][11]
Peroxidase Block	Hydrogen Peroxide in Water	3%[12]
Protein Block	Normal Serum, BSA, TBS	10% Serum, 1% BSA in TBS[7]
Antibody Diluent	Bovine Serum Albumin (BSA) in TBS	1% BSA in TBS[7]

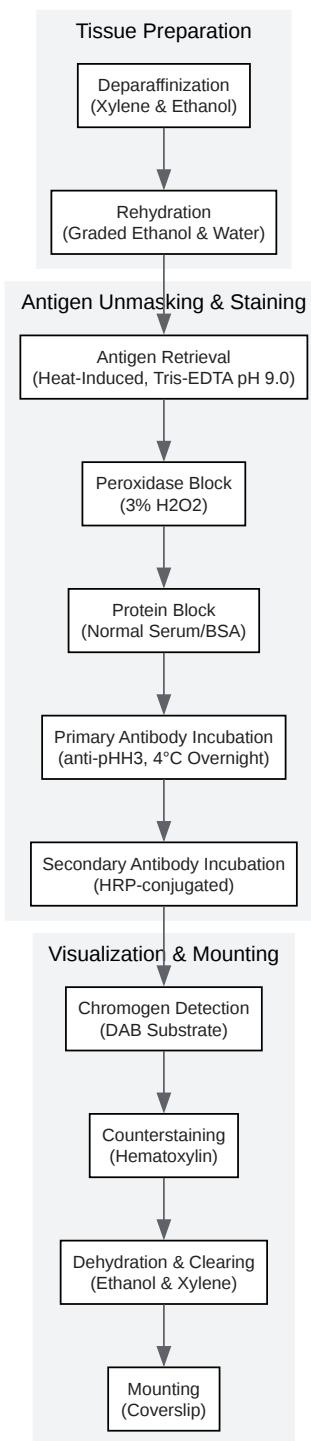
Table 2: Antibody Dilutions and Incubation Parameters

Step	Antibody/Reagent	Recommended Dilution	Incubation Time	Temperature
Primary Antibody	Rabbit anti-pHH3 (Ser10)	1:100 - 1:4000 (optimize for specific antibody) [9][14]	Overnight	4°C[7]
Secondary Antibody	HRP-conjugated Goat anti-Rabbit	Per manufacturer's instructions	1 - 2 hours	Room Temp[7]
Chromogen	DAB Substrate	Per manufacturer's instructions	5 - 7 minutes	Room Temp[1]
Counterstain	Hematoxylin	Ready-to-use	1 - 2 minutes	Room Temp[1]

Mandatory Visualization

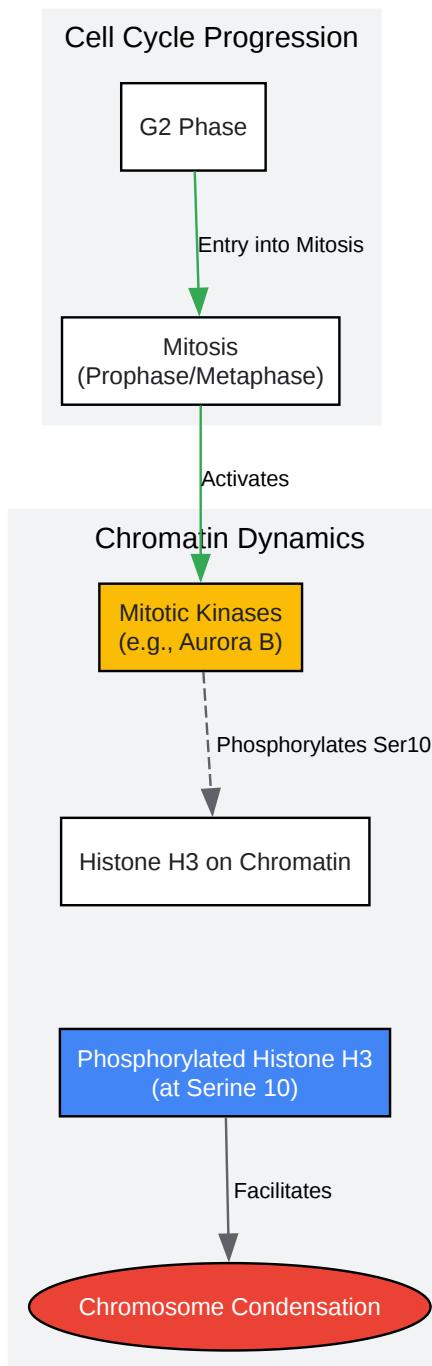
The following diagrams illustrate the experimental workflow and the biological context of Histone H3 phosphorylation.

Immunohistochemistry Workflow for pHH3 in Rat Brain

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Caption: Experimental workflow for pHH3 immunohistochemistry.

Role of Histone H3 Phosphorylation in Mitosis

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Caption: Pathway of Histone H3 phosphorylation during mitosis.

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